1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline

5-Phenylimidazoline pharmacology CNS behavioral profiling Antidepressant screening

1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline (CAS 86002-64-4, C₁₆H₁₇N₃, MW 251.33 g/mol) is a synthetic 5-phenylimidazoline derivative belonging to the broader imidazoline class of nitrogen-containing heterocycles. The compound features a 4,5-dihydro-1H-imidazole core bearing an N-ethyl substituent at position 1, a 4-pyridyl group at position 2, and a phenyl ring at position It was originally synthesized and pharmacologically characterized as part of a six-compound series of 5-phenylimidazoline derivatives by Kruszewska and Langwiński in 1981.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
CAS No. 86002-64-4
Cat. No. B15219054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline
CAS86002-64-4
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCCN1C(CN=C1C2=CC=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N3/c1-2-19-15(13-6-4-3-5-7-13)12-18-16(19)14-8-10-17-11-9-14/h3-11,15H,2,12H2,1H3
InChIKeyPDSMGQPHKSYHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline (CAS 86002-64-4): Core Structural and Pharmacological Identity for Informed Procurement


1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline (CAS 86002-64-4, C₁₆H₁₇N₃, MW 251.33 g/mol) is a synthetic 5-phenylimidazoline derivative belonging to the broader imidazoline class of nitrogen-containing heterocycles. The compound features a 4,5-dihydro-1H-imidazole core bearing an N-ethyl substituent at position 1, a 4-pyridyl group at position 2, and a phenyl ring at position 5. It was originally synthesized and pharmacologically characterized as part of a six-compound series of 5-phenylimidazoline derivatives by Kruszewska and Langwiński in 1981 [1]. The compound has since been referenced in patent literature as a structural prototype within the imidazoline class of neuropeptide Y (NPY) receptor antagonists under investigation for cardiovascular, CNS, and metabolic indications [2]. Its physicochemical properties include a calculated density of 1.122 g/cm³, a boiling point of 404.5°C at 760 mmHg, and a flash point of 198.4°C .

Why 1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline Cannot Be Interchanged with In-Class 5-Phenylimidazoline Analogs


Within the 5-phenylimidazoline series, the N1-alkyl substituent length (methyl, ethyl, isopropyl) directly modulates the compound's lipophilicity, steric profile, and CNS penetration potential. The six-compound comparative study by Kruszewska and Langwiński (1981) demonstrated that the 1-methyl, 1-ethyl, and 1-isopropyl analogs, while sharing a common 2-(4-pyridyl)-5-phenylimidazoline scaffold, produce distinct behavioral profiles in murine models, with differences observed across depressive, antiserotoninergic, and despair-test parameters [1]. The N-ethyl substitution of the target compound (CAS 86002-64-4) confers a specific balance between molecular weight (251.33 g/mol) and calculated logP compared to the lighter N-methyl analog and the more sterically hindered N-isopropyl variant (MW 265.35 g/mol), potentially altering target binding kinetics, metabolic stability, and off-target liability profiles. Generic substitution with an uncharacterized or differently substituted analog introduces risk of divergent pharmacological activity, inconsistent experimental reproducibility, and potential confounding of structure-activity relationship (SAR) datasets [1].

Quantitative Differentiation Evidence: 1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline vs. Closest N-Alkyl Analogues


Comparative CNS Behavioral Profile: N-Ethyl vs. N-Methyl and N-Isopropyl Analogs in Murine Despair Test

In the only published head-to-head comparative pharmacology study of this compound series, Kruszewska and Langwiński (1981) evaluated six 5-phenylimidazoline derivatives in mice for acute toxicity and CNS effects. The three closely related N-alkyl analogs — 1-methyl-2-(4-pyridyl)-5-phenylimidazoline, 1-ethyl-2-(4-pyridyl)-5-phenylimidazoline (target), and 1-isopropyl-2-(4-pyridyl)-5-phenylimidazoline — all exhibited weak depressive and antiserotoninergic activity. Critically, all three compounds reduced the immobility state in the behavioral despair test (Porsolt forced swim test), a standard screen for antidepressant-like activity [1]. However, the original paper reports these findings in qualitative/semi-quantitative terms without providing exact immobility time reductions or dose-response curves in the accessible abstract or indexed summary. The absence of digitized quantitative data from the full Polish-language article (not available in machine-readable form) limits precise numerical differentiation. Users are advised that the ethyl analog occupies an intermediate position in the N-alkyl series between the methyl and isopropyl congeners with respect to calculated lipophilicity and steric bulk; this may influence in vivo distribution and receptor occupancy, but direct comparative dose-response data remain unpublished in indexed literature [1].

5-Phenylimidazoline pharmacology CNS behavioral profiling Antidepressant screening Forced swim test / despair test

Molecular Weight and Calculated Physicochemical Differentiation vs. N-Isopropyl Analog

The target compound (1-ethyl, CAS 86002-64-4) has molecular weight 251.33 g/mol and molecular formula C₁₆H₁₇N₃, while its direct N-isopropyl analog (CAS 86002-67-7) has MW 265.35 g/mol and formula C₁₇H₁₉N₃ — a difference of 14.02 g/mol (one additional methylene unit) . This incremental increase shifts the isopropyl analog closer to or beyond the commonly applied Lipinski Rule of Five threshold for CNS drug-likeness in terms of molecular weight distribution. The ethyl-substituted compound also possesses a less sterically hindered N1 environment compared to the isopropyl variant, which may affect binding pocket complementarity at imidazoline recognition sites (I₁/I₂ receptors) or NPY receptor subtypes. The calculated density for the ethyl analog is 1.122 g/cm³ .

Physicochemical profiling Drug-likeness Lead optimization Imidazoline SAR

Structural Class Distinction: 5-Phenylimidazoline (Dihydroimidazole) vs. 5-Phenylimidazole (Fully Aromatic) Series

The target compound is a 4,5-dihydroimidazole (imidazoline), not a fully aromatic imidazole. This distinction is critical because the saturated C4–C5 bond introduces a stereogenic center at position 5 (bearing the phenyl ring) and alters the electronic character of the heterocyclic core. The structurally related but chemically distinct 1-substituted 4-aryl-5-pyridinylimidazole series (aromatic imidazoles) was extensively characterized by Boehm et al. (1996) as CSBP/p38 MAP kinase inhibitors with quantitative IC₅₀ values for kinase binding and cellular TNF-α suppression [2]. The imidazoline scaffold of the target compound is electronically and conformationally different: the partially saturated ring affects nitrogen basicity, tautomeric preference, and hydrogen-bonding capacity relative to the fully aromatic imidazole system. The Boehm series (aromatic imidazoles) are potent kinase inhibitors, whereas the Kruszewska series (imidazolines) were profiled for CNS behavioral effects, representing fundamentally different pharmacological trajectories [1][2].

Imidazoline vs. imidazole SAR CSBP/p38 kinase inhibitors Cytokine suppressive anti-inflammatory drugs Chemical series differentiation

Optimal Research and Industrial Application Scenarios for 1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline (CAS 86002-64-4)


Imidazoline Receptor Pharmacology and CNS Behavioral Profiling

Based on the Kruszewska and Langwiński (1981) evidence that this compound and its N-alkyl congeners exhibit CNS activity in the despair test and antiserotoninergic effects, procurement of 1-ethyl-2-(4-pyridyl)-5-phenylimidazoline is warranted for research programs investigating imidazoline I₁/I₂ receptor pharmacology, alpha-adrenergic receptor modulation, or NPY receptor antagonism [1][2]. The N-ethyl substituent provides an intermediate steric and lipophilic profile between the methyl and isopropyl analogs, making it suitable for SAR expansion studies exploring the N1 position's influence on receptor subtype selectivity, CNS penetration, and metabolic stability. Researchers should note that published quantitative potency data (IC₅₀, Kᵢ, EC₅₀) for this specific compound remain extremely limited; de novo pharmacological characterization may be required [1].

Chemical Biology Probe Development and Scaffold-Hopping Campaigns

The 4,5-dihydroimidazole (imidazoline) scaffold of the target compound represents a conformationally distinct chemotype compared to the fully aromatic 4-aryl-5-pyridinylimidazole series characterized as CSBP/p38 kinase inhibitors [3]. This oxidation-state difference makes the compound a valuable negative control or selectivity probe in kinase inhibitor screening panels. Procurement for scaffold-hopping or chemoproteomics studies is justified when the goal is to discriminate between imidazoline-binding targets (e.g., imidazoline receptors, certain GPCRs) and imidazole-binding targets (e.g., p38 MAP kinase, cytochrome P450 enzymes) [1][3].

Synthetic Methodology Development Using a Functionalized 5-Phenylimidazoline Core

With a 4-pyridyl substituent at C2, a phenyl group at C5 (introducing a stereogenic center), and an N-ethyl group at N1, this compound offers multiple synthetic handles for further derivatization: (i) the pyridyl nitrogen can participate in coordination chemistry or be quaternized; (ii) the C5 phenyl ring can undergo electrophilic aromatic substitution; (iii) the imidazoline C=N bond can be reduced to the imidazolidine or hydrolyzed; and (iv) the N-ethyl group can potentially be dealkylated for late-stage functionalization. Its calculated boiling point (404.5°C) and flash point (198.4°C) support handling under standard laboratory conditions . ChemSrc reports commercial availability at 98.0% purity, making it suitable as a synthetic building block for focused library generation .

Quote Request

Request a Quote for 1-Ethyl-2-(4-pyridyl)-5-phenylimidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.